4-(4-chlorophenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chlorophenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and material science. This compound features a pyrrolo[3,4-d]pyrimidine core, which is known for its biological activity and structural versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multicomponent reactions (MCRs). One common method includes the reaction of aryl aldehydes, urea, and 4-hydroxycoumarin using Fe3O4@SiO2@(BuSO3H)3 as a catalyst under microwave irradiation in water . This method is environmentally benign and efficient, making it suitable for industrial applications.
Industrial Production Methods
Industrial production methods for this compound often leverage microwave-assisted synthesis due to its efficiency and eco-friendliness. The use of magnetic nanoparticles as heterogeneous catalysts is also common, as they offer advantages such as low toxicity, high surface area, and ease of separation and recovery .
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Halogenation and alkylation reactions are common, where the chlorine atom or other substituents on the phenyl ring are replaced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like N-bromosuccinimide. Reaction conditions typically involve solvents like ethanol or dimethylformamide and may require heating or microwave irradiation .
Major Products
The major products formed from these reactions include various substituted pyrrolo[3,4-d]pyrimidine derivatives, which can exhibit different biological activities and properties depending on the nature of the substituents.
Scientific Research Applications
4-(4-chlorophenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a chemosensor for detecting heavy metal ions like Hg2+.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, it may inhibit the activity of certain enzymes or proteins involved in cell proliferation and survival, leading to apoptosis (programmed cell death) in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and the nature of the substituents on the compound.
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit various biological activities, including antiproliferative and anti-inflammatory properties.
Pyrido[2,3-d]pyrimidine derivatives: Known for their anticancer and antimicrobial activities.
Thiazolo[4,5-d]pyrimidine derivatives: These compounds have been studied for their potential as anticancer agents.
Uniqueness
4-(4-chlorophenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a chemosensor for heavy metal ions and its potential therapeutic applications set it apart from other similar compounds .
Properties
Molecular Formula |
C13H12ClN3O2 |
---|---|
Molecular Weight |
277.70 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-6-methyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
InChI |
InChI=1S/C13H12ClN3O2/c1-17-6-9-10(12(17)18)11(16-13(19)15-9)7-2-4-8(14)5-3-7/h2-5,11H,6H2,1H3,(H2,15,16,19) |
InChI Key |
XTFLXANJIGMCBD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.